REACTION_CXSMILES
|
C(OC([CH:6]1[C:12](=[O:13])[CH:11](C(OCC)=O)[CH2:10][C:9]2[CH:19]=[C:20]([O:23][CH3:24])[CH:21]=[CH:22][C:8]=2[CH2:7]1)=O)C.[OH-].[K+].O>C(O)C>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:8]2[CH2:7][CH2:6][C:12](=[O:13])[CH2:11][CH2:10][C:9]=2[CH:19]=1 |f:1.2|
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Name
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2-Methoxy-7-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-6,8-dicarboxylic acid diethyl ester
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Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CC2=C(CC(C1=O)C(=O)OCC)C=C(C=C2)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
140 g
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was then refluxed until HPLC
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Type
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CUSTOM
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Details
|
consumption of starting material (˜5 hours)
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Duration
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5 h
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Type
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EXTRACTION
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Details
|
the product was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Organic extracts were dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The crude mixture was filtered through a plug of silica rinsing with dichloromethane before purification
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by Isco flash column chromatography (Hexane/Ethyl Acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(CCC(CC2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |